Substitution Pattern Isomerism: 3-Chloro-4-Methoxy vs. 2-Chloro-5-Methoxy Phenyl SAR
The positional arrangement of chloro and methoxy substituents on the N-1 phenyl ring critically determines molecular recognition. The target compound bears the 3-chloro-4-methoxy configuration, which is identical to the aryl ring found in the PHGDH co-crystal ligand N-(3-chloro-4-methoxyphenyl)acetamide (PDB 5N53). This fragment demonstrated a binding affinity (KD) of 1.5–26.2 mM for PHGDH by ITC competition experiments in a fragment-based screen [1]. In contrast, the positional isomer 5-amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile (CAS 1159678-56-4) relocates the chloro group ortho and the methoxy group meta, altering the dihedral angle between the pyrazole core and phenyl ring and disrupting the halogen-bond interaction observed in the crystal structure . No reported binding data for the 2-chloro-5-methoxy isomer are available, implying it has not emerged as a hit in analogous screens.
| Evidence Dimension | Target Engagement (Binding Affinity) |
|---|---|
| Target Compound Data | KD = 1.5–26.2 mM (for N-(3-chloro-4-methoxyphenyl)acetamide fragment bearing identical aryl substitution pattern; PHGDH ITC assay) [1] |
| Comparator Or Baseline | 5-Amino-1-(2-chloro-5-methoxy-phenyl)-1H-pyrazole-4-carbonitrile (positional isomer): No PHGDH binding data reported |
| Quantified Difference | Qualitative: 3-chloro-4-methoxy configuration supported by X-ray crystallography (1.48 Å); 2-chloro-5-methoxy configuration untested or inactive in the same screen. |
| Conditions | Human PHGDH catalytic domain (aa 3-314), ITC competition assay, thermal shift assay, X-ray crystallography (PDB 5N53) [1]. |
Why This Matters
Procurement of the correct positional isomer is essential for maintaining fragment-to-lead SAR continuity; the 3-chloro-4-methoxy configuration is validated in a published PHGDH co-crystal structure, whereas the 2-chloro-5-methoxy isomer lacks any such structural validation.
- [1] Unterlass, J.E., Basle, A., Blackburn, T.J., et al. 'Validating and enabling phosphoglycerate dehydrogenase (PHGDH) as a target for fragment-based drug discovery in PHGDH-amplified breast cancer.' Oncotarget, 2018, 9, 13139-13153. DOI: 10.18632/oncotarget.11487. View Source
